4-Amino-N-cyclohexylcyclohexane-1-carboxamide
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Overview
Description
4-Amino-N-cyclohexylcyclohexane-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a carboxamide group (-CONH2) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclohexylcyclohexane-1-carboxamide typically involves the reaction of cyclohexylamine with cyclohexanone to form an intermediate, which is then further reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclohexylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Amino-N-cyclohexylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclohexylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-methylcyclohexane-1-carboxamide
- Cyclohexylamine
- Cyclohexanone
Uniqueness
4-Amino-N-cyclohexylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions
Properties
CAS No. |
91756-64-8 |
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Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-amino-N-cyclohexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H24N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h10-12H,1-9,14H2,(H,15,16) |
InChI Key |
DPWGHEINGXMHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC(CC2)N |
Origin of Product |
United States |
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